molecular formula C20H19N3O4S B11331829 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11331829
M. Wt: 397.4 g/mol
InChI Key: ZGQVFUGNQPGCDY-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a dimethoxyphenyl group, and a prop-2-en-1-yloxybenzamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole-dimethoxyphenyl intermediate with 4-(prop-2-en-1-yloxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a thiol or amine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its potential therapeutic applications. Studies have indicated that it may inhibit certain enzymes or receptors involved in disease pathways, making it a promising lead compound for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide
  • N-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole-5-carboxamide
  • N-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole-5-sulfonamide

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of both the thiadiazole ring and the prop-2-en-1-yloxybenzamide moiety provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C20H19N3O4S/c1-4-11-27-15-8-5-13(6-9-15)19(24)22-20-21-18(23-28-20)14-7-10-16(25-2)17(12-14)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,22,23,24)

InChI Key

ZGQVFUGNQPGCDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)OCC=C)OC

Origin of Product

United States

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